1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Scientific Research Applications
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar in structure but with fewer trifluoromethyl groups.
4-Chloro-α,α,α-trifluorotoluene: Contains a chlorine atom in addition to trifluoromethyl groups.
2,2,2-Trifluoroethylamine: Contains an amine group instead of a benzene ring.
Uniqueness
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring high-performance materials and stable bioactive compounds.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)4-5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHSMPZFUDZELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672301 | |
Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-83-7 | |
Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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